Cas no 769-76-6 (2,1,3-Benzoxadiazole, 5,6-dibromo-)

2,1,3-Benzoxadiazole, 5,6-dibromo- Chemical and Physical Properties
Names and Identifiers
-
- 2,1,3-Benzoxadiazole, 5,6-dibromo-
- 769-76-6
- 5,6-dibromo-2,1,3-benzoxadiazole
- 5,6-Dibromobenzo[c][1,2,5]oxadiazole
- CS-0086135
-
- Inchi: InChI=1S/C6H2Br2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
- InChI Key: BAOSPDPPJQFZPL-UHFFFAOYSA-N
- SMILES: C1=C(C(=CC2=NON=C21)Br)Br
Computed Properties
- Exact Mass: 275.85336
- Monoisotopic Mass: 275.85339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.92
2,1,3-Benzoxadiazole, 5,6-dibromo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156775-1g |
5,6-Dibromobenzo[c][1,2,5]oxadiazole |
769-76-6 | 98% | 1g |
¥4694.00 | 2024-07-28 | |
Chemenu | CM543568-1g |
5,6-Dibromobenzo[c][1,2,5]oxadiazole |
769-76-6 | 95%+ | 1g |
$*** | 2023-05-29 |
2,1,3-Benzoxadiazole, 5,6-dibromo- Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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4. Book reviews
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on 2,1,3-Benzoxadiazole, 5,6-dibromo-
Introduction to 2,1,3-Benzoxadiazole, 5,6-dibromo- (CAS No. 769-76-6) and Its Emerging Applications in Chemical Biology and Medicine
2,1,3-Benzoxadiazole, 5,6-dibromo-, identified by the chemical abstracts service number CAS No. 769-76-6, is a brominated derivative of benzoxadiazole, a heterocyclic compound known for its significant pharmacological properties. This compound has garnered considerable attention in recent years due to its versatile applications in medicinal chemistry and chemical biology. The structural motif of benzoxadiazole, characterized by a benzene ring fused with an oxygen and two nitrogen atoms, provides a scaffold for diverse functionalization, making it a valuable building block in drug discovery.
The 5,6-dibromo substitution pattern on the benzoxadiazole core enhances its reactivity and biological activity, enabling it to interact with various biological targets. This modification has been strategically employed to develop novel therapeutic agents with improved binding affinity and selectivity. The bromine atoms introduce electrophilic centers that can participate in nucleophilic substitution reactions, facilitating further derivatization and customization of the molecule for specific biological purposes.
In the realm of medicinal chemistry, 2,1,3-Benzoxadiazole, 5,6-dibromo- has been explored as a precursor for synthesizing small-molecule inhibitors targeting key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. Recent studies have highlighted its potential as an antitumor agent due to its ability to disrupt critical signaling pathways in malignant cells. For instance, research has demonstrated that derivatives of this compound can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer types.
One of the most compelling aspects of 5,6-dibromo-benzoxadiazole is its role in developing photodynamic therapy (PDT) agents. The bromine substituents enhance the compound's ability to absorb light at specific wavelengths, generating reactive oxygen species that can selectively damage cancer cells. This approach offers a non-invasive alternative to traditional chemotherapy and radiation therapy. Preliminary clinical trials have shown promising results in treating superficial tumors with minimal side effects.
The chemical biology of CAS No. 769-76-6 also extends to its interaction with biological membranes. The benzoxadiazole core can insert into lipid bilayers due to its aromaticity and planarity, allowing it to modulate membrane fluidity and permeability. This property has been exploited in designing novel antimicrobial agents that disrupt bacterial cell membranes without harming human cells. Such applications are particularly relevant in the face of growing antibiotic resistance.
Furthermore, 2,1,3-Benzoxadiazole, 5,6-dibromo- has been investigated for its potential neuroprotective effects. Studies suggest that this compound can cross the blood-brain barrier and exert antioxidant activity against neurotoxic species implicated in Alzheimer's and Parkinson's diseases. The brominated benzoxadiazole derivatives show promise in mitigating oxidative stress and preventing neuronal damage in experimental models.
The synthesis of 5,6-dibromo-benzoxadiazole involves multi-step organic reactions that highlight the compound's synthetic versatility. Starting from commercially available precursors such as resorcinol and maleic anhydride, the benzoxadiazole core can be constructed through cyclization reactions followed by selective bromination using reagents like N-bromosuccinimide (NBS). The introduction of bromine atoms at the 5 and 6 positions requires precise control over reaction conditions to ensure high yield and purity.
Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the structure of CAS No. 769-76-6 and its derivatives. These methods provide detailed insights into the molecular connectivity and electronic environment of the brominated benzoxadiazole framework. Additionally, computational chemistry approaches have been employed to predict the binding modes of this compound with biological targets.
The pharmacokinetic profile of 2,1,3-Benzoxadiazole, 5,6-dibromo- is another critical consideration in drug development. Studies have assessed its absorption, distribution, metabolism, excretion (ADME) properties using both in vitro assays and animal models. The presence of bromine atoms influences its metabolic stability and excretion pathways but also contributes to its bioavailability when formulated appropriately.
In conclusion,2 ,1 ,3 -B enz ox adia z ole , 5 ,6 -d ib ro mo -(C AS No .7 69 -7 6 -6 )is a prom ising compoun d with wid e-ranging appl ications i n chemi cal bi ol og y an d medi cal che mistry . Its struct ur al featu res an d bi oacti vi ty make i t a valu able scaff old for deve lop ing no vel thera peut ic ag ents . Rec ent resear ch has e xpl or ed i ts po ten tial i n canc er trea tment , ph otodyna mic ther apy , an d neu ropro tection . As resear ch con tin ues to eluci date it s mechan isms an d appl ications , thi s com poun d is pre dict ed to play a cru cial r ole i n future med ic ine .
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